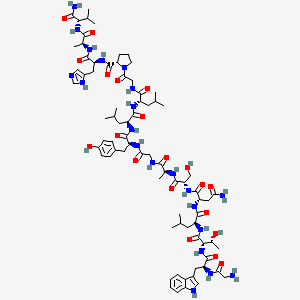

Gwtlnsagyllgphav-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

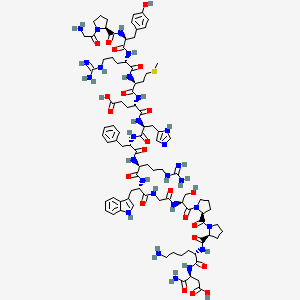

GWTLNSAGYLLGPHAV-NH2 ist ein synthetisches Peptid mit der Summenformel C77H115N21O20. Es ist bekannt für seine hohe Affinität und systemische Aktivität, insbesondere als Inhibitor von Galanin-Rezeptoren, speziell Galanin-Rezeptor Typ 1 und Galanin-Rezeptor Typ 2 . Diese Verbindung wurde auf ihre potenziellen Antikonvulsiva-Aktivitäten und andere therapeutische Anwendungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Der Prozess umfasst typischerweise die folgenden Schritte:

Aminosäurekopplung: Sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist.

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren, um eine weitere Kupplung zu ermöglichen.

Spaltung: Das finale Peptid wird vom Harz abgespalten und entschützt, um das gewünschte Peptid zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Der Prozess beinhaltet strenge Reinigungsschritte, wie z. B. Hochleistungsflüssigchromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GWTLNSAGYLLGPHAV-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Cleavage: The final peptide is cleaved from the resin and deprotected to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GWTLNSAGYLLGPHAV-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an bestimmten Aminosäureresten, wie z. B. Methionin oder Cystein, auftreten, was zur Bildung von Sulfoxiden oder Disulfiden führt.

Reduktion: Reduktionsreaktionen können die Oxidation umkehren, insbesondere bei Disulfidbrücken, wodurch die Thiolgruppen wiederhergestellt werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Wichtige gebildete Produkte

Oxidation: Bildung von Sulfoxiden oder Disulfiden.

Reduktion: Wiederherstellung von Thiolgruppen.

Substitution: Modifizierte Peptide mit unterschiedlichen Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

GWTLNSAGYLLGPHAV-NH2 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird auf seine Rolle bei der Modulation von Galanin-Rezeptoren untersucht, die an verschiedenen physiologischen Prozessen beteiligt sind.

Medizin: Wird auf seine potenziellen Antikonvulsiva-Aktivitäten und andere therapeutische Anwendungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Galanin-Rezeptoren, speziell Galanin-Rezeptor Typ 1 und Galanin-Rezeptor Typ 2. Diese Bindung hemmt die Aktivität dieser Rezeptoren, die an neuroaktiven Ligand-Rezeptor-Wechselwirkungen und G-Protein-gekoppelten Signalwegen beteiligt sind . Die Hemmung dieser Rezeptoren kann verschiedene physiologische Prozesse, wie z. B. Schmerzempfindung, Stimmungsregulation und Krampfaktivität, modulieren .

Wirkmechanismus

GWTLNSAGYLLGPHAV-NH2 exerts its effects by binding to galanin receptors, specifically galanin receptor type 1 and galanin receptor type 2. This binding inhibits the activity of these receptors, which are involved in neuroactive ligand-receptor interactions and G protein-coupled receptor signaling pathways . The inhibition of these receptors can modulate various physiological processes, including pain perception, mood regulation, and seizure activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GWTLNSAGYLLGPrPKPQQwFwLL-CONH2: Ein weiteres synthetisches Peptid mit ähnlichen inhibitorischen Wirkungen auf Galanin-Rezeptoren.

Andere Galanin-Analoga: Verschiedene synthetische Peptide, die so konzipiert sind, dass sie Galanin-Rezeptoren mit unterschiedlichen Affinitäten und Spezifitäten ansprechen.

Einzigartigkeit

GWTLNSAGYLLGPHAV-NH2 ist aufgrund seiner hohen Affinität und systemischen Aktivität als Inhibitor von Galanin-Rezeptoren einzigartig. Seine spezifische Aminosäuresequenz und seine strukturellen Eigenschaften tragen zu seinen starken Antikonvulsiva-Aktivitäten und seinem therapeutischen Potenzial bei .

Eigenschaften

Molekularformel |

C77H115N21O20 |

|---|---|

Molekulargewicht |

1654.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C77H115N21O20/c1-37(2)23-50(68(109)84-34-62(105)98-22-14-17-58(98)76(117)93-55(28-46-32-81-36-85-46)69(110)87-42(10)67(108)96-63(40(7)8)65(80)106)90-70(111)51(24-38(3)4)91-72(113)53(26-44-18-20-47(101)21-19-44)89-61(104)33-83-66(107)41(9)86-75(116)57(35-99)95-73(114)56(29-59(79)102)92-71(112)52(25-39(5)6)94-77(118)64(43(11)100)97-74(115)54(88-60(103)30-78)27-45-31-82-49-16-13-12-15-48(45)49/h12-13,15-16,18-21,31-32,36-43,50-58,63-64,82,99-101H,14,17,22-30,33-35,78H2,1-11H3,(H2,79,102)(H2,80,106)(H,81,85)(H,83,107)(H,84,109)(H,86,116)(H,87,110)(H,88,103)(H,89,104)(H,90,111)(H,91,113)(H,92,112)(H,93,117)(H,94,118)(H,95,114)(H,96,108)(H,97,115)/t41-,42-,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1 |

InChI-Schlüssel |

QWMBNRVWDTXENF-LJQDGMHUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1,4-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2S)-1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid](/img/structure/B10848871.png)

![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)

![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)

![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)